molecular formula C17H23N5O4 B1677454 Orbofiban CAS No. 163250-90-6

Orbofiban

Cat. No.: B1677454
CAS No.: 163250-90-6
M. Wt: 361.4 g/mol
InChI Key: VJDOPFARMOLELX-ZDUSSCGKSA-N
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Description

Orbofiban is an orally active glycoprotein IIb/IIIa platelet receptor antagonist. It is a potent and specific inhibitor of fibrinogen binding to glycoprotein IIb/IIIa, leading to the inhibition of platelet aggregation. This compound has been studied for its potential in preventing thrombus formation, particularly in the context of acute coronary syndromes and restenosis after percutaneous interventions .

Scientific Research Applications

Orbofiban has been extensively studied for its applications in various fields:

Mechanism of Action

Orbofiban works by interfering with platelet cross-linking and platelet-derived thrombus formation through competition with fibrinogen and von Willebrand factor . It prevents platelet aggregation, distal thromboembolism, and thrombus formation, while preserving the initial platelet binding to damaged vascular areas .

Safety and Hazards

While specific safety and hazard data for Orbofiban is not available in the search results, it’s known that GP IIb/IIIa inhibitors, including this compound, have been linked to a high risk of side effects by producing prothrombotic and pro-inflammatory events .

Future Directions

The therapeutic risk/benefit balance of currently available GP IIb/IIa receptor antagonists, including Orbofiban, is not yet well elucidated in patients with ACS who are not clinically evaluated regularly for early cardiovascular revascularization . Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects .

Preparation Methods

Orbofiban can be synthesized through various synthetic routes. One common method involves the preparation of its acetate form. The synthesis typically includes the reaction of ethyl 3-[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate with appropriate reagents under controlled conditions. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for the preparation of stock solutions .

Chemical Reactions Analysis

Orbofiban undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly at the carbamimidoylphenyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Comparison with Similar Compounds

Orbofiban is compared with other glycoprotein IIb/IIIa antagonists such as xemilofiban, sibrafiban, lefradafiban, and tirofiban. While all these compounds inhibit platelet aggregation, this compound is unique due to its high bioavailability, long half-life, and potential safety for chronic oral administration. Similar compounds include:

Properties

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167543
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163250-90-6
Record name Orbofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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